![molecular formula C27H29N3O3S B11154892 6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154892.png)
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Chromenone Core: The chromenone core is typically synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone or haloaldehyde.
Attachment of the Piperazine Moiety: The piperazine moiety is usually attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile, such as a halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydrochromenone derivative.
Substitution: The thiazole and piperazine moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromenone core may produce a dihydrochromenone.
Scientific Research Applications
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE: Lacks the piperazine moiety.
7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE: Lacks the ethyl group at the 6-position.
Uniqueness
The presence of both the thiazole and piperazine moieties in 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(4-METHYLPIPERAZIN-1-YL)(PHENYL)METHYL]-4H-CHROMEN-4-ONE distinguishes it from similar compounds
Properties
Molecular Formula |
C27H29N3O3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)-phenylmethyl]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C27H29N3O3S/c1-4-18-14-20-25(32)21(27-28-17(2)16-34-27)15-33-26(20)22(24(18)31)23(19-8-6-5-7-9-19)30-12-10-29(3)11-13-30/h5-9,14-16,23,31H,4,10-13H2,1-3H3 |
InChI Key |
BXMSMIBGVCCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)C(C3=CC=CC=C3)N4CCN(CC4)C)OC=C(C2=O)C5=NC(=CS5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.